7-Nitroindole-3-carboxyaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

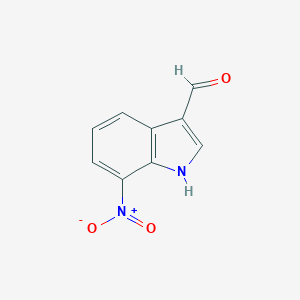

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGKBVRTGVODMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376211 | |

| Record name | 7-Nitroindole-3-carboxyaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-14-7 | |

| Record name | 7-Nitro-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroindole-3-carboxyaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Nitroindole-3-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its successful application, particularly in the complex landscape of drug discovery. This guide is crafted not as a mere repository of data, but as a comprehensive manual for the proficient handling, strategic utilization, and innovative application of 7-Nitroindole-3-carboxaldehyde. The structure of this document intentionally deviates from rigid templates, opting instead for a narrative that logically unfolds the scientific story of this versatile molecule. We will explore not just the "what" and "how," but the critical "why" that underpins experimental choices and synthetic strategies. Every piece of information herein is grounded in established scientific principles and supported by authoritative references to ensure trustworthiness and facilitate further research.

Molecular Overview and Significance

7-Nitroindole-3-carboxaldehyde, with the systematic IUPAC name 7-nitro-1H-indole-3-carbaldehyde, is a crystalline solid that presents as a yellow to light green powder.[1][2] This bifunctional indole derivative, bearing a strongly electron-withdrawing nitro group at the 7-position and a reactive aldehyde at the 3-position, is a molecule of significant interest in medicinal chemistry and organic synthesis.[1][3] Its unique electronic architecture not only modulates its own reactivity but also imparts distinct biological properties to its downstream derivatives, making it a valuable scaffold for the development of novel therapeutics.[3][4]

The strategic placement of the nitro and aldehyde groups creates a unique chemical personality. The aldehyde serves as a versatile handle for a plethora of chemical transformations, including condensations and reductions, while the nitro group profoundly influences the electron density of the indole ring system, directing further substitutions and modulating the molecule's overall polarity and binding characteristics.[3] This duality makes 7-Nitroindole-3-carboxaldehyde a powerful intermediate for constructing complex heterocyclic systems and libraries of potential drug candidates.[1][2]

Structural and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application. The key physicochemical data for 7-Nitroindole-3-carboxaldehyde are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10553-14-7 | [3][5] |

| Molecular Formula | C₉H₆N₂O₃ | [3][5] |

| Molecular Weight | 190.16 g/mol | [3][5] |

| Appearance | Yellow to light green solid/powder | [1][2] |

| Melting Point | 180-183 °C | [6] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and benzene. | [1][6] |

| Storage Conditions | Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. | [6] |

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)

The electron-withdrawing nature of the nitro and aldehyde groups will significantly deshield the protons and carbons of the indole ring, leading to downfield chemical shifts.

-

¹H NMR: The aldehyde proton is expected to be the most downfield, likely appearing as a singlet above 10 ppm. The protons on the indole ring will exhibit complex splitting patterns influenced by their positions relative to the substituents. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the 180-190 ppm region. The carbons of the indole ring will also be deshielded, with the carbon bearing the nitro group showing a significant downfield shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic vibrational frequencies of the functional groups.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.

-

C=O Stretch: A strong, sharp absorption in the region of 1670-1700 cm⁻¹ for the aldehyde carbonyl.

-

NO₂ Stretch: Two strong absorptions, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would be influenced by the stability of the indole ring and the presence of the functional groups.

-

Loss of H·: A peak at m/z 189, corresponding to the loss of a hydrogen radical.

-

Loss of ·CHO: A peak at m/z 161, resulting from the loss of the formyl radical.

-

Loss of NO₂: A peak at m/z 144, due to the loss of the nitro group.

-

Further Fragmentation: Subsequent fragmentation of the indole ring would lead to smaller characteristic fragments.

Synthesis and Reactivity

The synthetic utility of 7-Nitroindole-3-carboxaldehyde stems from its role as a versatile building block. Its preparation and subsequent reactions are critical for the construction of more complex molecular architectures.

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring. For the synthesis of 7-Nitroindole-3-carboxaldehyde, the starting material would be 7-nitroindole.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of 7-nitroindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Nitroindole

This protocol is adapted from standard Vilsmeier-Haack procedures and should be optimized for this specific substrate.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form. The formation of a solid is often observed.

-

Reaction with 7-Nitroindole: Dissolve 7-nitroindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

-

Isolation and Purification: The product often precipitates from the aqueous mixture. Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices: The use of anhydrous DMF is critical as any moisture will react with and decompose the POCl₃ and the Vilsmeier reagent. The reaction is performed at low initial temperatures to control the exothermic formation of the Vilsmeier reagent. The subsequent heating provides the necessary activation energy for the electrophilic attack of the less reactive nitro-substituted indole. The basic work-up hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic byproducts.

Key Reactions of 7-Nitroindole-3-carboxaldehyde

The aldehyde functionality is a gateway to a diverse range of chemical transformations.

1. Reduction to (7-Nitro-1H-indol-3-yl)methanol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation that can be readily achieved using mild reducing agents like sodium borohydride (NaBH₄). This transformation is valuable for introducing a hydroxymethyl group, which can be further functionalized.

Diagram: Reduction of 7-Nitroindole-3-carboxaldehyde

Caption: Reduction of the aldehyde to a primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: In a round-bottom flask, dissolve 7-Nitroindole-3-carboxaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce the nitro group under these mild conditions. The reaction is performed at low temperature to control the reaction rate and minimize potential side reactions.

2. Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product. This reaction is widely used to synthesize compounds with potential biological activities.

Diagram: Knoevenagel Condensation Workflow

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve 7-Nitroindole-3-carboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product, 2-((7-nitro-1H-indol-3-yl)methylene)malononitrile, often precipitates and can be collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Causality Behind Experimental Choices: A weak base is used to deprotonate the active methylene compound, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. A strong base is avoided as it could promote self-condensation of the aldehyde or other side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The 7-nitroindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] 7-Nitroindole-3-carboxaldehyde, as a key intermediate, provides access to a wide array of derivatives with potential therapeutic applications.

Precursor for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) has been implicated in various neurological disorders.[4] The 7-nitroindazole core, which can be conceptually derived from 7-nitroindole, is a known pharmacophore for potent and selective nNOS inhibitors. While a direct synthetic route from 7-Nitroindole-3-carboxaldehyde to a 7-nitroindazole-based nNOS inhibitor is not explicitly detailed in the provided search results, the structural similarity suggests its potential as a starting material for the synthesis of such inhibitors through a series of well-established organic transformations.

Diagram: Potential Synthetic Pathway to nNOS Inhibitor Scaffold

Caption: Conceptual pathway from 7-nitroindole-3-carboxaldehyde to a key medicinal chemistry scaffold.

Building Block for Anticancer and Antimicrobial Agents

Derivatives of 7-Nitroindole-3-carboxaldehyde have been investigated for their potential as anticancer and antimicrobial agents.[3] The introduction of various substituents through reactions at the aldehyde group can lead to compounds with enhanced biological activity and selectivity. The electron-withdrawing nature of the nitro group can also contribute to the overall pharmacological profile of the molecule.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 7-Nitroindole-3-carboxaldehyde.

-

Hazard Identification: The compound is harmful if swallowed and may cause skin and eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

7-Nitroindole-3-carboxaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde and an electron-withdrawing nitro group on an indole scaffold provides a rich platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in research and drug development.

References

- ChemBK. (n.d.). 7-NITROINDOLE-3-CARBOXALDEHYDE.

- J&K Scientific LLC. (n.d.). 7-Nitroindole-3-carboxaldehyde.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. sciforum.net [sciforum.net]

- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 7-Nitroindole-3-carboxaldehyde

This guide provides a comprehensive overview of the core physical properties of 7-Nitroindole-3-carboxaldehyde (7-NICA), a key intermediate in medicinal chemistry and organic synthesis.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into its experimental determination, ensuring a thorough understanding of this versatile compound.

Introduction: The Significance of 7-Nitroindole-3-carboxaldehyde

7-Nitroindole-3-carboxaldehyde, with the chemical formula C₉H₆N₂O₃, is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds.[1][3] The presence of both a nitro group at the 7-position and a carboxaldehyde group at the 3-position imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of novel therapeutics, particularly in the fields of oncology and neurology.[3] The electron-withdrawing nature of these functional groups significantly influences the molecule's physical and chemical characteristics, which are critical for its handling, characterization, and application in synthetic protocols.

Core Physical Properties

A summary of the key physical properties of 7-Nitroindole-3-carboxaldehyde is presented in the table below. These values are essential for its identification, purification, and use in subsequent chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₃ | [3] |

| Molecular Weight | 190.16 g/mol | [1][3] |

| CAS Number | 10553-14-7 | [3] |

| Appearance | Yellow to light green solid | [2][3] |

| Melting Point | 180-183 °C | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and benzene. | |

| pKa (Predicted) | 12.47 ± 0.30 |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to confirming the identity and purity of a synthesized compound. This section details the standard methodologies for measuring the key physical parameters of 7-Nitroindole-3-carboxaldehyde.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad range suggests the presence of impurities.

This method involves heating a small, powdered sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of dry 7-Nitroindole-3-carboxaldehyde is finely powdered.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil) within the Thiele tube.

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow and steady heating rate is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate measurement.[4]

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the solid.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of an organic solid.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of 7-Nitroindole-3-carboxaldehyde.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Sample Preparation Protocol:

-

Dissolution: Approximately 5-10 mg of 7-Nitroindole-3-carboxaldehyde is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5][6][7]

-

Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5][7]

-

Standard Addition (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to provide a chemical shift reference at 0.00 ppm.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.5 ppm.

-

Indole N-H Proton: A broad singlet is anticipated further downfield, often above δ 11.0 ppm.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing effects of the nitro and aldehyde groups will cause significant deshielding, shifting these protons downfield compared to unsubstituted indole. The coupling patterns (doublets, triplets, or doublet of doublets) will depend on the specific proton and its neighbors.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically around δ 180-190 ppm.

-

Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 110-140 ppm). The carbon bearing the nitro group will be significantly deshielded.

Diagram: NMR Sample Preparation Workflow

Caption: Standard workflow for preparing an NMR sample.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Expected Characteristic IR Absorption Bands:

-

N-H Stretch (Indole): A moderate to sharp absorption band is expected around 3300-3500 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹. Conjugation with the indole ring will likely shift this to a lower wavenumber.

-

N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[8]

-

C-H Stretch (Aromatic): Absorption bands for the C-H bonds of the aromatic ring are expected just above 3000 cm⁻¹.[9]

-

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.[9]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Standard Procedure:

-

Solvent Selection: A suitable UV-grade solvent that does not absorb in the region of interest is chosen (e.g., ethanol or acetonitrile).

-

Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.

-

Sample Measurement: A dilute solution of 7-Nitroindole-3-carboxaldehyde in the chosen solvent is prepared, and its absorbance is measured over a range of wavelengths (typically 200-400 nm).

Expected Absorption Maxima (λ_max): Due to the extended π-system of the indole ring, conjugated with both the aldehyde and nitro groups, strong UV absorption is expected. The spectrum will likely exhibit multiple absorption bands. The π → π* transitions of the aromatic system are expected to show strong absorbance. The presence of the nitro and aldehyde groups will likely lead to a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole.[10]

Chemical Reactivity and Stability

The presence of the nitro and aldehyde groups makes 7-Nitroindole-3-carboxaldehyde a versatile intermediate for a variety of chemical transformations. The aldehyde group can undergo condensation reactions with amines and other nucleophiles, as well as reduction to an alcohol or oxidation to a carboxylic acid. The electron-withdrawing nature of both functional groups deactivates the indole ring towards electrophilic aromatic substitution. The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.

Conclusion

The physical properties of 7-Nitroindole-3-carboxaldehyde are a direct reflection of its unique molecular structure. A thorough understanding and accurate determination of these properties are paramount for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for the characterization of this important synthetic intermediate, enabling scientists to proceed with confidence in their synthetic endeavors.

References

- Melting point determination. (n.d.).

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Determination of Melting Point. (n.d.). Clarion University.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- experiment (1) determination of melting points. (2021, September 19).

- Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics.

- NMR Sample Preparation. (n.d.).

- IR handout.pdf. (n.d.).

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- How to make an NMR sample. (n.d.).

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances, 8(25), 13931–13936. [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue College of Engineering.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025, August 6). ResearchGate.

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC - NIH.

- CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria.

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011, January 17). Physical Chemistry Chemical Physics, 13(12), 5487–5495. [Link]

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.). Human Metabolome Database.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses, 101, 21–33. [Link]

- 4.4: UV-Visible Spectroscopy. (2022, August 28). Chemistry LibreTexts.

- Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humid. (n.d.).

- UV-Visible Spectroscopy. (n.d.). MSU chemistry.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- A New Approach to 3-Indolecarboxaldehyde. (n.d.). Journal of the American Chemical Society.

- IR Absorption Table. (n.d.).

- IR Chart. (n.d.).

- 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025, August 9). ResearchGate.

- Food Chemistry Advances. (2024, February 15). FLORE.

- Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020, August 20). PubMed.

Sources

- 1. Buy 7-Nitroindole-3-carboxyaldehyde | 10553-14-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. repository.up.ac.za [repository.up.ac.za]

The Dual-Reactivity Blade: A Technical Guide to 7-Nitroindole-3-carboxaldehyde in Synthetic and Medicinal Chemistry

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry and synthetic organic chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds.[1] The strategic functionalization of this core dramatically modulates its electronic properties and, consequently, its reactivity and therapeutic potential. 7-Nitroindole-3-carboxaldehyde emerges as a particularly compelling derivative, a bifunctional building block whose unique electronic architecture makes it a versatile tool for the construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of the structure, reactivity, and application of 7-Nitroindole-3-carboxaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals.

This molecule, a yellow to light green solid, is characterized by an indole ring substituted with a strongly electron-withdrawing nitro group at the 7-position and a reactive aldehyde group at the 3-position.[2] This specific arrangement of functional groups creates a fascinating dichotomy of reactivity, which will be a central theme of this guide.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 7-Nitroindole-3-carboxaldehyde is fundamental to its effective use in the laboratory. The table below summarizes its key physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 10553-14-7 | [2] |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Appearance | Yellow to light green solid | [2] |

| Solubility | Sparingly soluble in water | [2] |

| Topological Polar Surface Area | 78.7 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Spectroscopic Data Interpretation

While a dedicated, published spectrum for 7-Nitroindole-3-carboxaldehyde can be elusive, its spectral characteristics can be reliably predicted based on data from its parent compound, indole-3-carboxaldehyde, and the known effects of a nitro substituent.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The aldehyde proton will appear as a singlet far downfield, typically around 10.0 ppm. The indole N-H proton will also be a broad singlet, likely above 12.0 ppm in DMSO-d₆. The protons on the benzene portion of the indole ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts compared to indole-3-carboxaldehyde. Specifically, H-4, H-5, and H-6 will exhibit complex splitting patterns (doublets or doublet of doublets) in the aromatic region (approximately 7.0-8.5 ppm).[3][4][5]

-

¹³C NMR: The carbon NMR will show a distinct signal for the aldehyde carbonyl carbon around 185 ppm. The carbons of the indole ring will also be evident, with C-7 being significantly deshielded due to the attached nitro group. The other aromatic carbons will appear in the typical range of 110-140 ppm.[3][6]

-

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A sharp C=O stretch for the aldehyde will be observed around 1650-1680 cm⁻¹. The N-H stretch of the indole will appear as a broad band in the region of 3200-3400 cm⁻¹. Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group will be present around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

The Dichotomy of Reactivity: An Electron-Poor Ring with a Nucleophilic Target

The chemical behavior of 7-Nitroindole-3-carboxaldehyde is dominated by the interplay between its two functional groups. The potent electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, significantly reduces the electron density of the indole nucleus. This deactivation makes the aromatic ring less susceptible to classical electrophilic aromatic substitution compared to unsubstituted indole.

However, this same electron-withdrawing effect enhances the electrophilicity of the aldehyde carbon at the 3-position, making it a prime target for nucleophilic attack. This dual nature is the key to its synthetic versatility.

Caption: Workflow for the synthesis of 7-Nitroindole-3-carboxaldehyde.

Step-by-Step Methodology: (Adapted from a general procedure for 3H-indoles)[7]

-

Reagent Preparation: In a fume hood, cool N,N-dimethylformamide (DMF, ~6 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath to 0-5°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 5°C. The formation of the solid Vilsmeier reagent will be observed.

-

Addition of Substrate: After the addition of POCl₃ is complete, add 7-nitroindole (1 equivalent) portion-wise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 75°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Basify the aqueous solution to pH 8-9 by the slow addition of a cold aqueous sodium hydroxide solution. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-Nitroindole-3-carboxaldehyde.

Protocol 2: Knoevenagel Condensation of 7-Nitroindole-3-carboxaldehyde with Ethyl Cyanoacetate

This protocol demonstrates a key reaction of the aldehyde functionality, forming a C-C double bond and introducing further functionality.

Causality: A basic catalyst (e.g., DABCO) deprotonates the active methylene compound (ethyl cyanoacetate), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 7-Nitroindole-3-carboxaldehyde, followed by dehydration to yield the condensed product.

Step-by-Step Methodology: (Adapted from a general procedure)[8][9]

-

Reaction Setup: In a round-bottom flask, dissolve 7-Nitroindole-3-carboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or piperidine (~0.2 equivalents), to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Depending on the substrate, the reaction may be complete within a few minutes to a few hours.

-

Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. Dry the product under vacuum to obtain the pure ethyl 2-cyano-3-(7-nitro-1H-indol-3-yl)acrylate.

Applications in Drug Discovery and Development

The unique structural and reactivity profile of 7-Nitroindole-3-carboxaldehyde makes it a valuable starting material for the synthesis of compounds targeting various diseases.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of several neurodegenerative diseases. [10]The 7-nitroindole scaffold is a well-established pharmacophore for the selective inhibition of nNOS. [11]7-Nitroindazole, a related compound, is a potent nNOS inhibitor. Derivatives of 7-nitroindole, synthesized from precursors like 7-Nitroindole-3-carboxaldehyde, are being explored for their therapeutic potential in conditions such as amyotrophic lateral sclerosis (ALS). [10] Mechanism of Action: nNOS inhibitors typically act as competitive inhibitors of the substrate L-arginine or interfere with the binding of the essential cofactor tetrahydrobiopterin (BH₄). The 7-nitroindole moiety mimics aspects of the substrate or cofactor binding site.

Caption: Inhibition of the nNOS signaling pathway.

Anticancer Agents: Stabilization of G-Quadruplex DNA

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as in the promoter regions of oncogenes (e.g., c-Myc) and at the ends of telomeres. [12]The stabilization of these structures by small molecules can inhibit the transcription of oncogenes and the activity of telomerase, an enzyme crucial for cancer cell immortality. This has emerged as a promising anticancer strategy. Bis-indole derivatives have been shown to be effective G-quadruplex stabilizers. [13][14]7-Nitroindole-3-carboxaldehyde serves as a key precursor for the synthesis of such G4-binding ligands.

Mechanism of Action: Small molecule G4 stabilizers typically feature a planar aromatic core that can stack on top of the terminal G-tetrads of the quadruplex structure. Positively charged side chains often interact with the negatively charged phosphate backbone or the grooves of the G4 structure, enhancing binding affinity and selectivity.

Caption: Mechanism of transcription inhibition via G-quadruplex stabilization.

Conclusion

7-Nitroindole-3-carboxaldehyde is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its unique electronic properties, characterized by an electron-deficient aromatic system and a highly electrophilic aldehyde, provide chemists with a versatile platform for the synthesis of a diverse array of complex molecules. From fundamental synthetic transformations to the development of targeted therapeutics for neurodegenerative diseases and cancer, 7-Nitroindole-3-carboxaldehyde continues to be a scaffold of significant interest and utility. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of this remarkable building block in their scientific endeavors.

References

- Schematic representation illustrating potential nitric oxide synthase... - ResearchGate. (n.d.).

- Wiley-VCH 2007 - Supporting Information. (n.d.).

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed. (n.d.).

- G-quadruplex interacting small molecules and drugs: From bench toward bedside. (2025).

- Small molecule (represented by the blue square) driven stabilization of promoter G4s and transcriptional regulation. - ResearchGate. (n.d.).

- Analysis of Small Molecules Designed to Target G-quadruplex DNA Structures - DiVA portal. (n.d.).

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).

- Molecular mechanism of anionic stabilizer for telomere G-quadruplex - PubMed Central. (n.d.).

- Effects of Molecular Crowding on the Structure, Stability, and Interaction with Ligands of G-quadruplexes | ACS Omega. (2023, April 10).

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).

- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. (n.d.).

- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).

- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy - arkat usa. (n.d.).

- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - ResearchGate. (n.d.).

- G-quadruplex recognition by bis-indole carboxamides - PMC - PubMed Central. (n.d.).

- Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed. (n.d.).

- Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC - PubMed Central. (n.d.).

- G-quadruplex recognition by bis-indole carboxamides - ResearchGate. (2025).

Sources

- 1. Frontiers | Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. growingscience.com [growingscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. instanano.com [instanano.com]

biological activity of 7-Nitroindole-3-carboxyaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Nitroindole-3-carboxaldehyde Derivatives

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Within this broad class, 7-nitroindole-3-carboxaldehyde and its derivatives have emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1] The unique electronic properties conferred by the electron-withdrawing nitro group at the 7-position, combined with the reactive carboxaldehyde group at the 3-position, create a versatile platform for developing novel therapeutics.[2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, multifaceted biological activities, and therapeutic potential of these compounds. We will delve into their mechanisms of action in oncology and infectious disease, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency. The primary focus will be on their anticancer and antimicrobial properties, which represent the most promising avenues for clinical translation.

The 7-Nitroindole-3-carboxaldehyde Scaffold: A Versatile Chemical Blueprint

The significance of the 7-nitroindole-3-carboxaldehyde scaffold lies in the synergistic interplay of its constituent functional groups. The indole ring itself mimics the structure of tryptophan, allowing it to interact with a wide range of biological targets. The addition of a nitro group at the 7-position significantly modulates the electronic properties of the ring system, influencing its reactivity and binding affinities.[1] Simultaneously, the aldehyde group at the 3-position serves as a highly versatile chemical handle for synthetic elaboration, allowing for the creation of diverse libraries of derivatives through reactions like condensation and coupling.[2][4]

Core Chemical Properties and Reactivity

The 7-nitroindole-3-carboxaldehyde molecule is characterized by two key features:

-

Electron-Withdrawing Nitro Group (-NO₂): Located at position 7, this group makes the indole ring electron-deficient. This influences the molecule's ability to participate in aromatic substitution reactions and modulates its binding interactions with biological macromolecules.[2]

-

Electrophilic Aldehyde Group (-CHO): Positioned at the 3-carbon, this group is a reactive electrophile, readily undergoing condensation reactions with amines and other nucleophiles to form imines (Schiff bases), hydrazones, and other complex heterocyclic systems.[2][5][6]

This dual functionality makes 7-nitroindole-3-carboxaldehyde a valuable intermediate for building a wide array of more complex, biologically active molecules.[3][4]

General Synthetic Strategies

The synthesis of the core scaffold and its subsequent derivatization is a well-established process in organic chemistry. A typical workflow involves the introduction of the key functional groups onto the indole ring, followed by diversification.

A generalized synthetic approach often begins with the formylation of a nitro-substituted indole, for example, via the Vilsmeier-Haack reaction, to install the aldehyde group.[7] The aldehyde then becomes the primary point for diversification.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The indole framework is present in numerous FDA-approved anticancer drugs, highlighting its clinical significance.[8][9] Derivatives of 7-nitroindole have shown potent cytotoxic activity against a range of cancer cell lines, acting through diverse mechanisms that strike at the heart of cancer biology.[1]

Mechanism of Action 1: G-Quadruplex Stabilization

A novel and promising anticancer strategy involves targeting non-canonical DNA structures known as G-quadruplexes (G4). These four-stranded structures are frequently found in the promoter regions of oncogenes, such as c-Myc.[7][10] The stabilization of these G4 structures can inhibit the transcription of the oncogene, leading to the downregulation of its protein product and the subsequent suppression of tumor growth.[1] Certain nitroindole derivatives have been specifically designed as G4 ligands, demonstrating the ability to bind to and stabilize the c-Myc promoter G-quadruplex, leading to antiproliferative effects.[7][10]

Mechanism of Action 2: Induction of Apoptosis and Cell Cycle Arrest

Many conventional chemotherapeutics function by inducing programmed cell death (apoptosis) in cancer cells. Indole derivatives are well-documented inducers of apoptosis through both intrinsic and extrinsic pathways.[8][9] This often involves modulating the balance of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2).[8] Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle, ultimately leading to cell death.[7][10]

Quantitative Anticancer Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [7] |

| Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [7] |

| Indolo–pyrazole Thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [11] |

| Indolo–pyrazole Thiazolidinone | HCT-116 (Colon Cancer) | 9.02 | [11] |

| Fused Indole Derivative | MCF-7 (Breast Cancer) | 0.022 | [8] |

| Fused Indole Derivative | A549 (Lung Cancer) | 0.031 | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and determining the IC₅₀ values of potential anticancer compounds.[11][12]

Principle: Viable cells with active mitochondrial metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and reach 60-70% confluency overnight in an incubator (37°C, 5% CO₂).[12]

-

Compound Treatment: Prepare serial dilutions of the 7-nitroindole-3-carboxaldehyde derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[12][13]

-

MTT Addition: At the end of the incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.[12]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, or a 1:1 DMSO-ethanol solution) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.[8]

Antimicrobial Efficacy: A New Front Against Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health, necessitating the discovery of antibiotics with novel mechanisms of action.[14] Indole-based compounds, including derivatives of 7-nitroindole-3-carboxaldehyde, have demonstrated promising antimicrobial properties.[2][15]

Spectrum of Activity and Mechanism of Action

Derivatives have shown a broad spectrum of activity, with notable efficacy against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant variant (MRSA).[15][16] A key mechanism of action for some of these compounds is the disruption of the bacterial membrane, leading to a loss of cellular integrity and death.[16] This physical mode of action can be less susceptible to the development of resistance compared to mechanisms that target specific enzymes.

Some derivatives also act as antibiotic potentiators , meaning they can restore the effectiveness of conventional antibiotics against resistant bacterial strains.[16] For example, certain indole conjugates can enhance the action of doxycycline against the problematic Gram-negative bacterium Pseudomonas aeruginosa.[16]

Quantitative Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole Hydrazones | S. aureus | 6.25 - 100 | [15] |

| Indole Hydrazones | MRSA | 6.25 - 100 | [15] |

| Indole Hydrazones | E. coli | 6.25 - 100 | [15] |

| Indole Hydrazones | C. albicans | 6.25 - 100 | [15] |

| 5-Bromo-indole-polyamine | S. aureus | ≤ 0.28 µM | [16] |

| 5-Bromo-indole-polyamine | A. baumannii | ≤ 0.28 µM | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15][17]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Protocol:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 16-20 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Structure-Activity Relationships (SAR) and Future Outlook

The biological activity of these derivatives is highly dependent on their specific chemical structure. SAR studies are crucial for optimizing lead compounds into viable drug candidates.

-

Role of the Nitro Group: The position of the nitro group is critical. Studies on related nitroindazoles show that a 6-nitro substitution is a key contributor to cytotoxic effects.[18] This highlights that the electronic influence of this group is a primary determinant of activity.

-

Substitutions on the Indole Ring: Modifications at other positions on the indole ring, such as adding bromo-substituents, can enhance the spectrum of antimicrobial activity.[16]

-

Derivatization at the Aldehyde: The nature of the group attached to the C3-carboxaldehyde position profoundly impacts potency. The addition of bulky or specific pharmacophores can direct the molecule to different biological targets and improve binding affinity.[7][11]

Future Directions: The promising in vitro data for 7-nitroindole-3-carboxaldehyde derivatives warrants further investigation. The next logical steps include lead optimization to improve potency and reduce toxicity, comprehensive in vivo studies in animal models to assess efficacy and pharmacokinetics, and exploration of novel therapeutic targets beyond cancer and infectious disease, such as neurological and inflammatory disorders.[1]

Conclusion

7-Nitroindole-3-carboxaldehyde derivatives represent a versatile and highly promising class of biologically active compounds. Their straightforward synthesis and the chemical versatility of the core scaffold provide a robust platform for medicinal chemistry exploration. The potent anticancer and antimicrobial activities, driven by diverse and relevant mechanisms of action, underscore their significant therapeutic potential. The detailed protocols and SAR insights provided in this guide serve as a foundational resource for researchers dedicated to translating this chemical scaffold into the next generation of innovative medicines.

References

- Smolecule. (n.d.). Buy 7-Nitroindole-3-carboxyaldehyde | 10553-14-7.

- PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central.

- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.

- PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

- PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. NIH.

- Benchchem. (n.d.). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry.

- NIH. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines.

- Aging-US. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.

- Bentham Science Publishers. (2012). Screening Strategies to Identify New Antibiotics.

- ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.

- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.

- Benchchem. (n.d.). Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity.

- Guidechem. (n.d.). 7-NITROINDOLE-3-CARBOXALDEHYDE 10553-14-7 wiki.

- Chem-Impex. (n.d.). 7-Nitroindole-3-carboxaldehyde.

- ResearchGate. (n.d.). (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole....

- PMC. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. NIH.

- ResearchGate. (n.d.). In vitro cytotoxic activity of selected indole derivatives in a panel....

- PubMed. (n.d.). The mechanism of indole acetic acid cytotoxicity.

- (n.d.). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives.

- NIH. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.

- (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

- PubMed. (n.d.). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives.

- MDPI. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.

- ChemBK. (n.d.). 7-NITROINDOLE-3-CARBOXALDEHYDE.

- Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

- PubMed. (2025). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis.

- Benchchem. (n.d.). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.

- PubMed. (n.d.). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice.

- PubMed. (n.d.). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound | 10553-14-7 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of 7-Nitroindole-3-carboxaldehyde: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 7-Nitroindole-3-carboxaldehyde has emerged as a particularly versatile building block for the development of novel therapeutics. The strategic placement of the electron-withdrawing nitro group at the 7-position and the reactive carboxaldehyde at the 3-position imbues this molecule with unique electronic and chemical properties, paving the way for its exploration in a range of pharmacological applications. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential therapeutic applications of 7-Nitroindole-3-carboxaldehyde and its derivatives. We delve into its promising roles as an anticancer agent, a modulator of neuronal nitric oxide synthase (nNOS) in neurodegenerative diseases, and its hypothetical potential as a cyclooxygenase (COX) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for future research and development in this exciting area of medicinal chemistry.

Introduction: The Unique Chemical Landscape of 7-Nitroindole-3-carboxaldehyde

7-Nitroindole-3-carboxaldehyde (7-NICA) is a small molecule characterized by an indole ring system substituted with a nitro group at the 7-position and a carboxaldehyde group at the 3-position.[1] This specific substitution pattern profoundly influences its chemical reactivity and biological activity. The potent electron-withdrawing nature of both the nitro and carboxaldehyde groups deactivates the indole ring to electrophilic attack, while the aldehyde functionality provides a reactive handle for a variety of chemical transformations, including condensation reactions and nucleophilic additions.[2] This unique combination of features makes 7-NICA an attractive starting material for the synthesis of diverse compound libraries with the potential for a wide range of biological activities.[3][4]

Table 1: Physicochemical Properties of 7-Nitroindole-3-carboxaldehyde

| Property | Value | Reference |

| CAS Number | 10553-14-7 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [4] |

| Appearance | Light green to yellow solid | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMF. | [5] |

Synthesis of 7-Nitroindole-3-carboxaldehyde: A Step-by-Step Protocol

The synthesis of 7-Nitroindole-3-carboxaldehyde is typically achieved through a two-step process: the nitration of indole followed by formylation. While direct nitration of indole can be challenging due to the high reactivity of the pyrrole ring, methods have been developed to achieve regioselective nitration at the 7-position.[6] The subsequent introduction of the aldehyde group at the 3-position is most commonly accomplished via the Vilsmeier-Haack reaction.[7][8]

Synthesis of the 7-Nitroindole Precursor

A robust method for the synthesis of 7-nitroindole involves an indirect pathway that circumvents the challenges of direct nitration.[6] This multi-step process, while more involved, provides a higher yield and purity of the desired 7-nitroindole isomer.

Experimental Protocol: Synthesis of 7-Nitroindole

Materials:

-

Indole

-

Sodium bisulfite

-

Acetic anhydride

-

Nitric acid

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Sulfonation and Reduction of Indole: In a suitable reaction vessel, react indole with sodium bisulfite. This step concurrently reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.[6]

-

Acetylation of Sodium Indoline-2-sulfonate: Acetylate the resulting sodium indoline-2-sulfonate using acetic anhydride to protect the nitrogen atom.[6]

-

Preparation of the Nitrating Agent (Acetyl Nitrate): Carefully prepare acetyl nitrate by mixing acetic anhydride with nitric acid. The amount of acetic anhydride should be adjusted to be between 0.7 to 10 times the molar amount of nitric acid.[6]

-

Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic anhydride or acetic acid). Add the prepared acetyl nitrate solution dropwise while maintaining the temperature at or below 10°C.[6]

-

Isolation of the Nitrated Intermediate: Collect the precipitated nitrated product by filtration and wash with water.[6]

-

Alkaline Hydrolysis and Aromatization: Transfer the filtered intermediate to a flask and add a 20% aqueous solution of sodium hydroxide. Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step eliminates the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole ring, yielding 7-nitroindole.[6]

-

Purification of 7-Nitroindole: Collect the precipitated 7-nitroindole by filtration and wash with water. Dry the crude product at 50°C. For further purification, recrystallize the crude 7-nitroindole from a warm ethanol-water mixture.[6]

Vilsmeier-Haack Formylation of 7-Nitroindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[5][9] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.[8]

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Nitroindole

Materials:

-

7-Nitroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium hydroxide solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice-salt bath. Slowly add freshly distilled POCl₃ dropwise with stirring, maintaining the temperature below 10°C.[10] Allow the mixture to stir for an additional 30 minutes to form the Vilsmeier reagent (a chloromethyliminium salt).[5]

-

Reaction with 7-Nitroindole: Dissolve 7-nitroindole in anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C.[10]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 35°C and 85°C, depending on the reactivity of the substrate, for 1-6 hours.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.[10] Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the mixture is alkaline.[10]

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 7-Nitroindole-3-carboxaldehyde can be purified by recrystallization from ethanol or by column chromatography on silica gel.[3]

Caption: Mechanism of c-Myc downregulation by G-quadruplex stabilization.

3.1.2. Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to modulate this pathway, and it is hypothesized that 7-Nitroindole-3-carboxaldehyde derivatives can also exert their anticancer effects by inhibiting key components of this cascade, leading to cell cycle arrest and apoptosis.

3.1.3. Quantitative Data: Anticancer Activity of Nitroindole Derivatives

While specific IC₅₀ values for 7-Nitroindole-3-carboxaldehyde derivatives are not extensively reported in publicly available literature, data from closely related nitroindole compounds demonstrate their potent anticancer activity across various cell lines.

Table 2: Representative Anticancer Activity of Nitroindole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Substituted 5-Nitroindole | HeLa (Cervical) | 7.5 ± 0.8 | [12] |

| Substituted 5-Nitroindole | MCF-7 (Breast) | 12.2 ± 1.5 | [12] |

| Substituted 5-Nitroindole | HCT-116 (Colon) | 9.8 ± 1.1 | [12] |

| Thiazole-substituted Indole | SKOV-3 (Ovarian) | 7.84 | [13] |

| Thiazole-substituted Indole | HepG2 (Liver) | 13.68 | [13] |

| Thiazole-substituted Indole | A549 (Lung) | 15.69 | [13] |

| Quinazoline-amino sulphonamide hybrid | BT549 (Breast) | 1.02 | [14] |

| Quinoline-3-carbaldehyde hydrazone | MCF-7 (Breast) | 3.18 ± 0.11 | [15] |

Note: The data presented are for related nitroindole and indole derivatives and serve as a reference for the potential activity of 7-Nitroindole-3-carboxaldehyde derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

7-Nitroindole-3-carboxaldehyde derivative test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Neuropharmacological Applications: Targeting Neurodegenerative Diseases

The 7-nitroindole scaffold is a key pharmacophore for the development of agents targeting neurodegenerative diseases, primarily through the inhibition of neuronal nitric oxide synthase (nNOS).

3.2.1. Mechanism of Action: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of several neurological disorders, including Parkinson's disease and Alzheimer's disease. Excessive NO can react with superoxide radicals to form the highly reactive and damaging peroxynitrite, which can lead to neuronal cell death. Selective inhibition of nNOS is therefore a promising therapeutic strategy. 7-nitroindazole, a close analog of 7-nitroindole, is a well-established and potent nNOS inhibitor. It is hypothesized that derivatives of 7-Nitroindole-3-carboxaldehyde can also act as nNOS inhibitors, thereby exerting neuroprotective effects.

Caption: Neuroprotective mechanism via nNOS inhibition.

3.2.2. Potential in Alzheimer's Disease and Parkinson's Disease

Indole-based compounds are being actively investigated for their potential in treating Alzheimer's and Parkinson's diseases. Their neuroprotective effects may extend beyond nNOS inhibition to include the modulation of other disease-related pathways. For instance, some indole derivatives have been shown to interfere with the aggregation of amyloid-beta and tau proteins, key pathological hallmarks of Alzheimer's disease. [16][17]In the context of Parkinson's disease, targeting α-synuclein aggregation is a major therapeutic goal, and the development of small molecules that can inhibit this process is of great interest. [18][19][20]The 7-Nitroindole-3-carboxaldehyde scaffold presents a promising starting point for the design of such molecules.

Hypothetical Application: Cyclooxygenase (COX) Inhibition